Methyl 3,7-dichloro-1H-indazole-5-carboxylate
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Overview
Description
3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 3 and 7, a carboxylic acid group at position 5, and a methyl ester functional group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester typically involves the esterification of 3,7-dichloro-5-(1H)indazole carboxylic acid. One common method is to react the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used but can include amine or thiol derivatives.
Hydrolysis: The major product is 3,7-dichloro-5-(1H)indazole carboxylic acid.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in the development of chemical probes to study biological processes at the molecular level.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloroindazole: Lacks the carboxylic acid and ester groups, making it less versatile in chemical reactions.
5-(1H)Indazole carboxylic acid methyl ester: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
3,7-Dichloro-1H-indazole: Similar structure but without the carboxylic acid methyl ester group.
Uniqueness
3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester is unique due to the presence of both chlorine atoms and the ester group, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
1000341-57-0 |
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Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
methyl 3,7-dichloro-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)4-2-5-7(6(10)3-4)12-13-8(5)11/h2-3H,1H3,(H,12,13) |
InChI Key |
PSIGTFZGKWSTKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
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